2,3,4,6-Tetrachloroanisole

Vue d'ensemble

Description

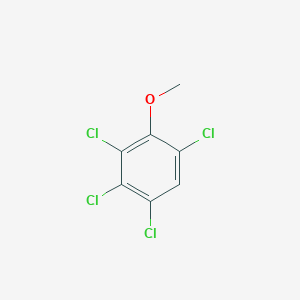

2,3,4,6-Tetrachloroanisole (TeCA) is a haloanisole, a group of compounds produced by the biodegradation of halophenols by molds and soil bacteria . It is closely related to 2,4,6-Trichloroanisole (TCA), a compound known for causing cork taint in wines . Trace levels of haloanisoles, in the low ng/L (ppt) range, can contribute to musty or moldy aromas in wine .

Molecular Structure Analysis

The molecular formula of this compound is C7H4Cl4O . Its average mass is 245.918 Da and its monoisotopic mass is 243.901627 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 289.2±35.0 °C at 760 mmHg, and a flash point of 114.8±26.0 °C . Its molar refractivity is 52.5±0.3 cm3, and it has one freely rotating bond .Applications De Recherche Scientifique

Detection in Cork Stoppers : Pizarro et al. (2007) optimized a microwave-assisted extraction method for quantitative analysis of 2,3,4,6-Tetrachloroanisole (TeCA) in cork stoppers, comparing its effectiveness with the Soxhlet extraction method and applying it to real cork samples (Pizarro, Pérez-del-Notario, & González-Sáiz, 2007).

Simultaneous Analysis in Biological Tissue : Gee et al. (1974) developed a method for analyzing TeCA and other related compounds in biological extracts, focusing on their separation and sensitive detection (Gee, Land, & Robinson, 1974).

Determination in Foods and Packaging Materials : Whitfield et al. (1986) created a method for determining TeCA in foods and packaging materials, highlighting the method's efficiency and reproducibility (Whitfield, Shaw, & Nguyen, 1986).

Analytical Methods in Wine : Lizarraga et al. (2004) developed and validated a method for determining TeCA in red wine, applying it to quantify chloroanisoles in different wines (Lizarraga, Irigoyen, Belsúe, & González-Peñas, 2004).

Association with Musty Taint in Chickens : Curtis et al. (1972) linked TeCA to a musty taint in chicken eggs and meat, investigating its presence in chicken litter shavings (Curtis et al., 1972).

Extraction from Oak Barrel Sawdust : Pizarro et al. (2006) optimized a microwave-assisted extraction method for extracting TeCA from oak barrels, comparing it with traditional Soxhlet extraction (Pizarro, González-Sáiz, & Pérez-del-Notario, 2006).

Analysis in Alcoholic Beverages : Ruíz-Delgado et al. (2016) developed a highly sensitive method to determine TeCA in sparkling and non-sparkling alcoholic beverages (Ruíz-Delgado, Arrebola-Liébanas, Romero-González, López-Ruiz, & Garrido Frenich, 2016).

Origin in Chicken Taint : Curtis et al. (1974) established the origin of musty taint in chicken from broiler systems as TeCA, exploring its microbial formation (Curtis et al., 1974).

Extraction and Determination Techniques : Maggi et al. (2008) compared different extraction techniques for analyzing TeCA in liquid matrices, highlighting the effectiveness of stir bar sorptive extraction (Maggi, Zalacain, Mazzoleni, Alonso, & Salinas, 2008).

Determination in Air : Jové et al. (2021) developed a sustainable method based on thermal desorption-gas chromatography–mass spectrometry for determining TeCA in air, particularly in winery environments (Jové, Vives-Mestres, Nadal, & Verdum, 2021).

Safety and Hazards

2,3,4,6-Tetrachloroanisole is classified as dangerous with hazard statements H302+H312-H315-H318-H411 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

While 2,3,4,6-Tetrachloroanisole is known to contribute to musty or moldy aromas in wine, most of the literature focuses on 2,4,6-Trichloroanisole (TCA) as the main cause of cork taint . Future research could focus on the multitude of vectors which other haloanisoles, including this compound, possess to contaminate wine .

Mécanisme D'action

Target of Action

It is known to be a contaminant that can affect the sensory properties of certain products, such as wine .

Mode of Action

TeCA’s mode of action is primarily through its interaction with olfactory receptors, leading to the perception of off-flavors or odors . It is known to cause a musty or moldy odor, which is particularly noticeable in wine and can lead to what is known as "cork taint" .

Biochemical Pathways

It is known that the compound can be formed through microbiological metabolic processes, specifically the o-methylation of chlorophenols .

Pharmacokinetics

It is known to have high gi absorption and is a cyp1a2 inhibitor . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.51 , suggesting that it may be able to cross biological membranes.

Result of Action

The primary result of TeCA’s action is the alteration of sensory properties of products, particularly causing a musty or moldy odor in wine . This can significantly impact the quality and consumer acceptance of the affected products.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TeCA. For instance, it has been found that TeCA can become airborne and resettle in and on soil, water, trees, etc., thus making it extremely difficult to be completely eliminated in natural settings . This widespread environmental presence can lead to its entry into various products, causing sensory defects.

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve various types of bonding and molecular interactions .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of this compound can vary with different dosages, potentially causing toxic or adverse effects at high doses .

Metabolic Pathways

2,3,4,6-Tetrachloroanisole is involved in various metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1,2,3,5-tetrachloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXDBGLYYSJNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239654 | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,5-Tetrachloro-4-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

938-22-7 | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetrachloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,6-TETRACHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2G6F3F2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,5-Tetrachloro-4-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 - 65 °C | |

| Record name | 1,2,3,5-Tetrachloro-4-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)

![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)